molecular formula C23H24ClN3O4S2 B11645495 2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide

2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide

Cat. No.: B11645495
M. Wt: 506.0 g/mol
InChI Key: KYNTUFAYDXCEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The reaction between 4-chlorobenzenesulfonyl chloride and 4-ethoxyaniline in the presence of a base such as triethylamine yields the sulfonamide intermediate.

    Acetamide Formation: The sulfonamide intermediate is then reacted with 2-(pyridin-2-ylsulfanyl)ethylamine in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridin-2-ylsulfanyl group.

    Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones can be formed.

    Reduction: Amines or hydroxylamines can be produced.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Protein Binding: It can bind to proteins, altering their conformation and activity.

    Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-ethoxyphenyl)acetamide: Shares the ethoxyphenyl and acetamide groups but lacks the sulfonamide and pyridin-2-ylsulfanyl groups.

    4-Chlorobenzenesulfonamide: Contains the sulfonamide group but lacks the ethoxyphenyl and pyridin-2-ylsulfanyl groups.

Uniqueness

2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H24ClN3O4S2

Molecular Weight

506.0 g/mol

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide

InChI

InChI=1S/C23H24ClN3O4S2/c1-2-31-20-10-8-19(9-11-20)27(33(29,30)21-12-6-18(24)7-13-21)17-22(28)25-15-16-32-23-5-3-4-14-26-23/h3-14H,2,15-17H2,1H3,(H,25,28)

InChI Key

KYNTUFAYDXCEDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.